N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine (abbreviated as BNMA) is a synthetic compound that has been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. BNMA is a compound of a benzyl group and an asparagine molecule connected by a thiazole ring. It has been studied for its ability to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the metabolism of pyrimidines. Additionally, BNMA has been found to have anti-inflammatory and anti-oxidant properties and can be used to study the effects of DHODH inhibition and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been focused on the synthesis and characterization of compounds that share structural similarities with N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For instance, novel asparagine derivatives bearing benzothiazole and benzimidazole units have been synthesized, demonstrating high fluorescence quantum yields and Stokes' shifts. These findings suggest potential applications as fluorescent probes in peptidic frameworks due to their remarkable photophysical properties (Esteves et al., 2009).
Biological Activities
Several studies have explored the antimicrobial and antifungal properties of compounds structurally related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For example, compounds synthesized with 4-methoxy-N, N-dimethylpyrimidin and containing heterocyclic compounds have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Moreover, benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018).
Antioxidant Properties
Compounds derived from or related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine have been investigated for their antioxidant capabilities. Research on marine-derived fungi has led to the isolation of phenyl ether derivatives showing strong antioxidant activity, which indicates potential for use in preventing oxidative stress-related diseases (Xu et al., 2017).
Chemopreventive and Anticancer Potential
The potential of related compounds in cancer chemoprevention and treatment has been evaluated. For instance, derivatives of o-methoxyphenols, which include structural motifs similar to those in the compound of interest, have shown to induce apoptosis in cancer cells, suggesting their utility as chemopreventive agents (Fujisawa et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin s , which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the structure of the compound and the active site of the target enzyme .
Biochemical Pathways
Given its potential interaction with cathepsin s , it could potentially influence the antigen presentation pathway and other processes regulated by this enzyme.
Eigenschaften
IUPAC Name |
3-(benzylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-16-9-7-15(8-10-16)18-13-29-21(23-18)24-20(27)17(11-19(25)26)22-12-14-5-3-2-4-6-14/h2-10,13,17,22H,11-12H2,1H3,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVQPDWRQPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.